Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
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Overview
Description
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzeneacetic acid core with bromine substitutions and a hexahydro-1H-azepin-1-yl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride typically involves multi-step organic reactions. The process begins with the bromination of benzeneacetic acid to introduce bromine atoms at specific positions. This is followed by the esterification of the acid with 2-(hexahydro-1H-azepin-1-yl)ethanol under acidic conditions to form the ester linkage. The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar benzeneacetic acid cores but different substituents.
Bromo-substituted compounds: Molecules with bromine atoms at various positions.
Azepine derivatives: Compounds containing the hexahydro-1H-azepin-1-yl group.
Uniqueness
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
134871-17-3 |
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Molecular Formula |
C22H26Br2ClNO3 |
Molecular Weight |
547.7 g/mol |
IUPAC Name |
2-(azepan-1-yl)ethyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride |
InChI |
InChI=1S/C22H25Br2NO3.ClH/c23-19-9-5-17(6-10-19)22(27,18-7-11-20(24)12-8-18)21(26)28-16-15-25-13-3-1-2-4-14-25;/h5-12,27H,1-4,13-16H2;1H |
InChI Key |
NPMGTBYFSQFDOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOC(=O)C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O.Cl |
Origin of Product |
United States |
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